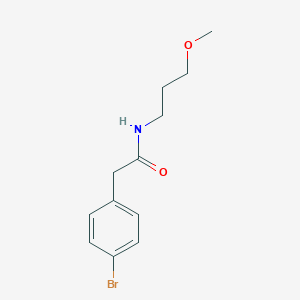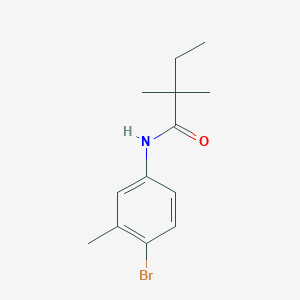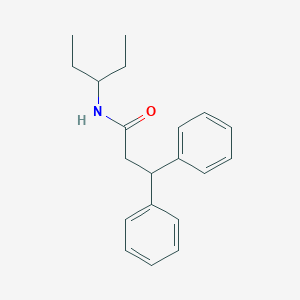![molecular formula C11H12ClN3O2S2 B215780 N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACT belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
作用機序
The mechanism of action of ACT is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. ACT has shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, ACT has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells. ACT has also shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
ACT has shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that ACT inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ACT has shown to inhibit the expression of COX-2 and LOX in various cell lines. In vivo studies have shown that ACT reduces inflammation and pain in animal models of arthritis. Furthermore, ACT has shown to inhibit the growth of cancer cells in vitro and in vivo. ACT has also shown to inhibit the formation of amyloid-beta plaques in vitro.
実験室実験の利点と制限
ACT has various advantages and limitations for lab experiments. One advantage is that it has shown to be a potent inhibitor of various enzymes and receptors, making it a viable compound for scientific research studies. Additionally, the synthesis of ACT has been optimized to increase yield and purity, making it a readily available compound for scientific research studies. One limitation is that the mechanism of action of ACT is not fully understood, making it difficult to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans.
将来の方向性
There are various future directions for the study of ACT. One future direction is to further investigate the mechanism of action of ACT, to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans. Furthermore, ACT has shown to have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of ACT involves the reaction of 5-amino-2-acetylthiophene with chloroacetic acid to form 5-acetyl-2-(chloromethyl)thiophene. This intermediate then undergoes a reaction with thiosemicarbazide to form the final product, N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of ACT has been optimized to increase yield and purity, making it a viable compound for scientific research studies.
科学的研究の応用
ACT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, ACT has shown promising results as an anti-inflammatory and analgesic agent. ACT has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, ACT has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the formation of amyloid-beta plaques in vitro.
特性
製品名 |
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
分子式 |
C11H12ClN3O2S2 |
分子量 |
317.8 g/mol |
IUPAC名 |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
InChIキー |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
正規SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

